N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonamide core linked to a 3,4-diethoxyphenylethyl group. Sulfonamides are widely studied for their roles in medicinal chemistry, including enzyme modulation (e.g., phospholipase C activation) and coordination chemistry due to their electron-withdrawing sulfonyl group and tunable substituents .
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-6-25-19-9-8-18(14-20(19)26-7-2)10-11-22-27(23,24)21-16(4)12-15(3)13-17(21)5/h8-9,12-14,22H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMESURWUOPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2C)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H25N1O4S1
- Molecular Weight: 357.46 g/mol
Research indicates that sulfonamide compounds often exhibit their biological effects through various mechanisms, including inhibition of specific enzymes and modulation of receptor activities. For this compound, the following mechanisms have been identified:
- Phospholipase C Activation: Similar sulfonamide derivatives have been shown to activate phospholipase C, leading to increased intracellular calcium levels and subsequent cellular responses such as apoptosis in vascular smooth muscle cells .
- Calcium Influx Modulation: The compound may enhance calcium influx from both intra- and extracellular stores, significantly affecting vascular smooth muscle reactivity .
Biological Activities
The biological activity of this compound has been explored in various contexts:
- Vascular Reactivity:
- Apoptotic Induction:
-
Potential Therapeutic Applications:
- Given its effects on vascular smooth muscle and apoptotic pathways, there is potential for this compound in treating cardiovascular diseases or conditions characterized by abnormal smooth muscle reactivity.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural and Functional Differences
The following table summarizes key structural variations and observed activities of related sulfonamides:
Key Observations:
- Substituent Effects: Ethoxy vs. Trifluoromethyl Group: m-3M3FBS’s electron-withdrawing CF₃ group correlates with robust PLC activation, suggesting that electron-deficient aromatic systems enhance enzyme interaction .
Pharmacological Implications :
- The trimethylbenzenesulfonamide core is conserved across analogs, indicating its role as a stable scaffold for functional group diversification.
- The absence of a methyl group at the sulfonamide nitrogen in the target compound (unlike the N,4-dimethyl analog in ) may alter steric hindrance, affecting receptor binding or metabolic stability.
Contradictions and Limitations
- Structural-Activity Gaps : While m-3M3FBS and the dimethoxy analog show distinct activities (PLC vs. antimicrobial), the target compound’s exact biological profile remains speculative without empirical data.
- Chirality vs.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
